3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide
Description
This compound features a 3,4-dihydroquinoxalin-2-one core substituted with a methyl group at position 4 and a propanamide linker connected to a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₈H₁₇N₅O₂, with a molecular weight of 335.36 g/mol (calculated). Key structural attributes include:
- Quinoxaline core: Imparts planar aromaticity, facilitating π-π stacking interactions in biological targets.
- Methyl group at position 4: Enhances metabolic stability compared to unsubstituted analogs.
Properties
Molecular Formula |
C18H18N4O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(4-methyl-3-oxoquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C18H18N4O2/c1-22-16-8-3-2-7-14(16)21-15(18(22)24)9-10-17(23)20-12-13-6-4-5-11-19-13/h2-8,11H,9-10,12H2,1H3,(H,20,23) |
InChI Key |
ALSLXMITVZFJCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Hydrazide Formation
Benzoate derivatives (e.g., 5a–5e ) are refluxed with hydrazine hydrate in methanol to yield hydrazide intermediates (6a–6e ) with >90% efficiency. This step is critical for introducing the nitrogen-rich backbone required for cyclization.
Cyclization to Quinoxaline
Hydrazides undergo cyclization with 1,1-dimethoxy-N,N-dimethylamine in toluene, forming imine intermediates (7a–7e ). Subsequent reaction with isopropylamine in acetic acid/acetonitrile (1:5 v/v) produces triazole-quinoxaline hybrids (8a–8e ). For the target compound, 4-methyl substitution is achieved by selecting methyl-bearing starting materials, as evidenced by the molecular formula C12H12N2O3 in related structures.
Amidation with 2-(Aminomethyl)pyridine
The propanoic acid side chain is coupled to 2-(aminomethyl)pyridine via amidation. This step is pivotal for introducing the pyridine moiety, which enhances biological interactions.
Carboxylic Acid Activation
The quinoxaline-propanoic acid intermediate is activated using T3P (50% in ethyl acetate), a coupling agent that minimizes side reactions. In a representative procedure, equimolar amounts of the acid and 2-(aminomethyl)pyridine are stirred in tetrahydrofuran at room temperature for 12 hours.
Optimization of Reaction Conditions
Table 1: Amidation Conditions and Yields
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined method combines cyclization and amidation in a single pot. Starting from methyl 4-methyl-3-oxoquinoxaline-2-carboxylate, the ester is hydrolyzed to the acid using LiOH, followed by in-situ activation with T3P and reaction with 2-(aminomethyl)pyridine. This approach reduces purification steps but yields slightly lower (78%).
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from isopropyl alcohol or ethanol/cyclohexane mixtures. For example, dissolving the compound in hot isopropyl alcohol (85–90°C) and cooling to 0–5°C yields crystalline product with >99% purity.
Analytical Validation
-
NMR Spectroscopy: 1H NMR (DMSO-d6) shows characteristic peaks at δ 10.20 (s, 1H, amide NH), 8.13 (t, J=7.2 Hz, pyridine H), and 2.90 (m, CH2).
-
HRMS: Exact mass confirmed as 312.1453 [M+H]+ (calculated: 312.1450).
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions during amidation generate N-acylurea byproducts. Using T3P instead of carbodiimides reduces this issue.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, potentially leading to the formation of alcohols.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Naphthyridine-Based Analogs
- Example : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)
- Core : 1,4-Dihydro-[1,5]-naphthyridine (a fused bicyclic system).
- Key Features : Adamantyl substituent increases lipophilicity; carboxamide linker.
- Synthesis : 25% yield via TLC purification; molecular weight = 422.3 g/mol.
- Contrast : The adamantyl group may improve blood-brain barrier penetration but reduces aqueous solubility compared to the target compound’s pyridinylmethyl group .
Pyrazolopyrimidine-Based Analogs
- Example: 3-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS 946282-90-2) Core: Pyrazolo[3,4-d]pyrimidinone. Key Features: Aromatic phenyl group at position 1; molecular weight = 374.4 g/mol. Contrast: The pyrazolopyrimidine core may exhibit stronger kinase inhibition due to its resemblance to ATP-binding motifs, whereas the quinoxaline core in the target compound could favor DNA intercalation .
Substituent and Linker Variations
Silyl-Protected Propanamides
- Example: (S)-3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-N-(pyridin-2-ylmethyl)propanamide (59) Substituents: Bulky silyl ether group; molecular weight = 516.69 g/mol. Synthesis: 35% yield via Pd-catalyzed coupling.
Chloropyridinyl Propanamides
- Example: 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide (3) Substituents: Chloropyridinyl and thiourea groups. Bioactivity: Demonstrated antioxidant activity (IC₅₀ = 12 µM for DPPH scavenging). Contrast: The thiourea moiety introduces redox activity absent in the target compound, which lacks sulfur-based functional groups .
Pharmacokinetic and Bioactivity Profiles
Biological Activity
The compound 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a derivative of quinoxaline, a class of compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, focusing on its potential applications in therapeutic contexts, particularly in anticancer and antimicrobial domains.
Chemical Structure and Properties
The chemical formula for this compound is , and its molecular weight is approximately 230.26 g/mol. The structure includes a quinoxaline moiety, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties . For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinoxaline Derivative 1 | MCF-7 (Breast Cancer) | 13.3 |
| Quinoxaline Derivative 2 | PANC1 (Pancreatic Cancer) | 0.15 - 1.4 |
| Quinoxaline Derivative 3 | HeLa (Cervical Cancer) | Not specified |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against cancer cells .
Antimicrobial Activity
Quinoxaline derivatives have also been explored for their antimicrobial properties . For instance, certain analogs have shown effectiveness against bacterial strains, which can be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
The biological activity of this compound may be linked to several mechanisms:
- Inhibition of Protein Kinases : Many quinoxaline derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation .
- Interaction with DNA : Some studies suggest that quinoxaline compounds can intercalate into DNA, disrupting replication and transcription processes.
- Antioxidant Activity : These compounds often exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells .
Case Studies
- In Vitro Studies : A study evaluating the effect of related quinoxaline derivatives on MCF-7 cells demonstrated significant cytotoxicity at low concentrations (IC50 = 13.3 µM), suggesting potential for further development as anticancer agents .
- Molecular Docking Studies : Computational models have shown that these compounds can effectively bind to target proteins involved in cancer pathways, supporting their potential as therapeutic agents .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide?
The synthesis of this compound requires careful optimization of temperature, solvent, and reaction time. For analogous quinoxaline derivatives, reactions are typically conducted at 0–5°C in ethanol with catalytic piperidine to stabilize intermediates and prevent side reactions . Solvent choice (e.g., polar aprotic solvents like DMF) can enhance nucleophilic substitution efficiency, while reaction times of 2–6 hours are common to balance yield and purity .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the quinoxaline and pyridine moieties, while high-resolution mass spectrometry (HRMS) confirms molecular weight. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is recommended for purity assessment . For sensitive functional groups (e.g., amides), Fourier-transform infrared spectroscopy (FT-IR) can validate carbonyl stretches (~1650–1700 cm⁻¹) .
Q. How should this compound be stored to ensure stability during experimental workflows?
Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis of the amide and quinoxaline groups. Desiccants (e.g., silica gel) should be used to minimize moisture absorption, which can degrade the 3-oxo-3,4-dihydroquinoxaline moiety .
Q. What are the known biological activities of structurally related quinoxaline derivatives?
Analogous compounds exhibit antimicrobial and anti-inflammatory properties. For example, thieno[2,3-d]pyrimidin-4-one derivatives show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and COX-2 inhibition (IC₅₀: ~50 nM) . These activities suggest potential therapeutic relevance, though direct bioassay data for this specific compound are pending.
Q. What solvents are compatible with this compound for in vitro assays?
Dimethyl sulfoxide (DMSO) is widely used for solubility (≥10 mM stock solutions). For aqueous dilution, phosphate-buffered saline (PBS) or ethanol/water mixtures (≤1% v/v organic solvent) are recommended to prevent precipitation. Pre-solubilization in DMSO followed by serial dilution minimizes aggregation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
SAR studies should focus on modifying the quinoxaline core (e.g., substituting the 4-methyl group with halogens or electron-withdrawing groups) and the pyridin-2-ylmethyl side chain (e.g., introducing heterocyclic variants). Computational docking (AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, followed by synthesizing analogs and testing in enzyme inhibition assays (e.g., IC₅₀ determination) .
Q. What catalytic strategies can improve the yield and sustainability of its synthesis?
Visible-light-induced catalysis (e.g., using Ru(bpy)₃Cl₂ as a photocatalyst) enables halogen-atom transfer reactions for constructing bicyclic scaffolds under mild, metal-free conditions. This method reduces energy consumption compared to traditional thermal approaches and achieves yields >80% for similar phosphonate derivatives .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
- Conducting plasma stability assays (37°C, 24 hours) to assess metabolic degradation.
- Using LC-MS/MS to quantify compound levels in serum.
- Performing molecular dynamics simulations to predict protein binding and off-target effects .
Q. What advanced spectroscopic methods can elucidate its interaction with biological targets?
Saturation transfer difference (STD) NMR identifies binding epitopes by observing ligand protons in close contact with proteins. Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) in real time, while cryo-electron microscopy (cryo-EM) resolves binding conformations at near-atomic resolution .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the compound's geometry and electrostatic potential maps. Molecular dynamics (MD) simulations (AMBER force field) predict stability in target binding pockets, while machine learning models (e.g., Random Forest) prioritize synthetic candidates based on ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
